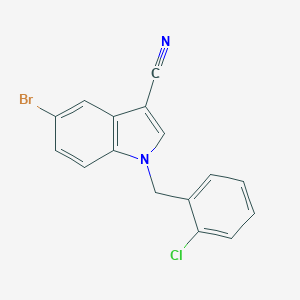![molecular formula C23H28N4O4 B297502 N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297502.png)
N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide, also known as BODIPY-TMRM, is a fluorescent dye that is commonly used in scientific research. This dye is widely used in research related to cell biology, biochemistry, and physiology. The unique properties of BODIPY-TMRM make it an ideal tool for studying various cellular processes.
Mécanisme D'action
N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide works by selectively binding to the mitochondrial membrane and accumulating in the mitochondria. The dye is taken up by the mitochondria in proportion to the membrane potential, which allows researchers to measure changes in membrane potential. The fluorescence of the dye changes in response to changes in membrane potential, which makes it an ideal tool for studying this critical parameter.
Biochemical and Physiological Effects:
N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to have a minimal effect on cellular processes, making it an ideal tool for studying various cellular processes. The dye does not affect mitochondrial respiration or ATP production, which are critical parameters in cell biology. In addition, N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to have a minimal effect on cellular viability, which is important in studies of drug toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is its high selectivity for the mitochondrial membrane. This allows researchers to study changes in membrane potential with high sensitivity and specificity. In addition, the dye is non-toxic and has a minimal effect on cellular processes, making it an ideal tool for studying various cellular processes.
One of the main limitations of N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is its sensitivity to pH changes. The fluorescence of the dye changes in response to changes in pH, which can affect the accuracy of the measurements. In addition, the dye is sensitive to photobleaching, which can limit its use in long-term studies.
Orientations Futures
There are several future directions for the use of N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide in scientific research. One area of research is the study of mitochondrial dysfunction in various diseases, such as cancer and neurodegenerative diseases. Another area of research is the development of new fluorescent probes for studying cellular processes. Finally, the use of N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide in high-throughput screening assays is an area of research that has the potential to revolutionize drug discovery.
Méthodes De Synthèse
The synthesis of N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide involves the reaction of N-butyl-2-(2-hydrazinyl-2-oxoacetyl)acetamide and 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzaldehyde. The reaction is carried out in the presence of a catalyst, and the resulting product is purified through a series of chromatography steps.
Applications De Recherche Scientifique
N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study mitochondrial membrane potential, which is a critical parameter in cell biology. This dye is also used to study the effects of various drugs and compounds on cellular processes. In addition, N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is used in the study of oxidative stress, which is a key factor in the development of various diseases.
Propriétés
Nom du produit |
N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide |
|---|---|
Formule moléculaire |
C23H28N4O4 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
N-butyl-N//'-[(E)-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C23H28N4O4/c1-4-5-10-24-22(29)23(30)27-25-14-18-6-8-20(9-7-18)31-15-21(28)26-19-12-16(2)11-17(3)13-19/h6-9,11-14H,4-5,10,15H2,1-3H3,(H,24,29)(H,26,28)(H,27,30)/b25-14+ |
Clé InChI |
NUMVIBKDTGTPNI-AFUMVMLFSA-N |
SMILES isomérique |
CCCCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C)C |
SMILES |
CCCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C)C |
SMILES canonique |
CCCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297420.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[2-(prop-2-ynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297421.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)

![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)


![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)

![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)